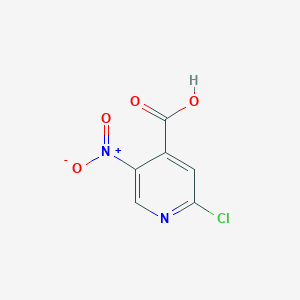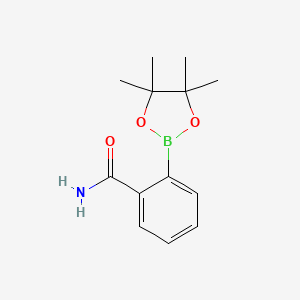
2-Phenylquinoline-7-carboxylic acid
Overview
Description
2-Phenylquinoline-7-carboxylic acid is an organic compound with the molecular formula C16H11NO2 . It has a molecular weight of 249.27 . The IUPAC name for this compound is 2-phenyl-7-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Phenylquinoline-7-carboxylic acid is 1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as 2-Phenylquinoline-7-carboxylic acid, play a key role in organic synthesis . They are versatile organic compounds that can participate in various organic reactions, such as substitution, elimination, and oxidation . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .
Polymers
Carboxylic acids, including 2-Phenylquinoline-7-carboxylic acid, have applications in the area of polymers. They can be used as monomers, additives, catalysts, etc . They can also be used for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
Antimicrobial Activity
2-Phenylquinoline-7-carboxylic acid derivatives have shown antimicrobial activity against a broad spectrum of microorganisms . For example, compounds synthesized from 2-Phenylquinoline-7-carboxylic acid have shown prominent results against Streptococcus pyrogenes and Pseudomonas aeruginosa .
Microwave-Irradiated Synthesis
2-Phenylquinoline-7-carboxylic acid derivatives can be synthesized through both conventional and microwave-irradiated methods . The microwave-irradiated method has advantages such as shorter reaction time and high yield with purity .
Pharmaceutical Compounds
Quinoline-4-carboxylic acids and their salts, which include 2-Phenylquinoline-7-carboxylic acid, are useful as immunosuppressive agents, neurokinin receptor antagonists, mosquito repellants, and antiviral agents .
Safety and Hazards
properties
IUPAC Name |
2-phenylquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKFTFSVGYDHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580197 | |
| Record name | 2-Phenylquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinoline-7-carboxylic acid | |
CAS RN |
841297-69-6 | |
| Record name | 2-Phenylquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)









